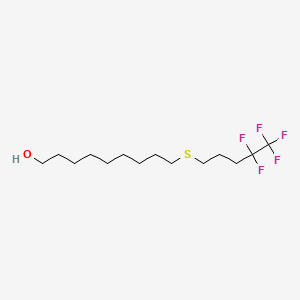
3-Hydroxy Nevirapine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy Nevirapine-d3 is a deuterated analog of 3-Hydroxy Nevirapine, which is a metabolite of Nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Nevirapine due to its stability and distinguishable mass spectrometric properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Nevirapine-d3 involves the incorporation of deuterium atoms into the molecular structure of 3-Hydroxy Nevirapine. This can be achieved through various deuteration techniques, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuteration. The final product is purified using chromatographic techniques to achieve the desired purity and isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy Nevirapine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and potential toxicological effects of Nevirapine and its metabolites .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as Frémy’s salt and myeloperoxidase are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can be used to reduce oxidized forms of this compound back to its original state.
Substitution: Various nucleophiles can be used to substitute functional groups in this compound under appropriate conditions.
Major Products: The major products formed from these reactions include quinoid derivatives and covalent adducts with amino acids such as ethyl valinate. These products are crucial for understanding the compound’s reactivity and potential biological effects .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy Nevirapine-d3 is widely used in scientific research for several applications:
Pharmacokinetics: It helps in studying the absorption, distribution, metabolism, and excretion of Nevirapine in the body.
Metabolic Pathways: Researchers use it to investigate the metabolic pathways and identify potential toxic metabolites.
Drug Development: It is used in the development of new antiretroviral drugs by providing insights into the metabolic stability and reactivity of potential drug candidates.
Wirkmechanismus
3-Hydroxy Nevirapine-d3, like Nevirapine, exerts its effects by binding directly to the reverse transcriptase enzyme of HIV-1. This binding disrupts the enzyme’s catalytic site, thereby inhibiting the RNA-dependent and DNA-dependent DNA polymerase activities essential for viral replication. The deuterated form is particularly useful in studying the detailed mechanism of action due to its distinguishable properties in mass spectrometric analyses .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy Nevirapine: Another metabolite of Nevirapine with similar properties but different metabolic pathways.
Nevirapine-d3: The deuterated form of Nevirapine itself, used for similar research purposes.
Uniqueness: 3-Hydroxy Nevirapine-d3 is unique due to its specific deuteration, which provides enhanced stability and distinct mass spectrometric properties. This makes it an invaluable tool in pharmacokinetic and metabolic studies, allowing for precise tracking and analysis of Nevirapine’s metabolic fate .
Eigenschaften
CAS-Nummer |
1346602-85-4 |
|---|---|
Molekularformel |
C15H14N4O2 |
Molekulargewicht |
285.32 g/mol |
IUPAC-Name |
2-cyclopropyl-6-hydroxy-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |
InChI |
InChI=1S/C15H14N4O2/c1-8-11(20)7-17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9,20H,4-5H2,1H3,(H,18,21)/i1D3 |
InChI-Schlüssel |
DANIONWINZEYME-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |
SMILES |
CC1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |
Kanonische SMILES |
CC1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |
Synonyme |
11-Cyclopropyl-5,11-dihydro-3-hydroxy-4-methy-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one-d3; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


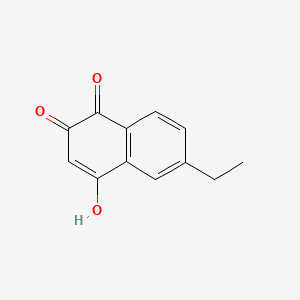
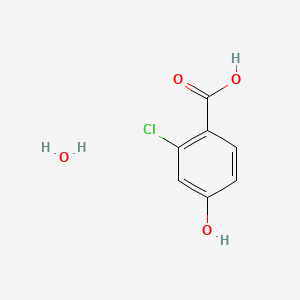
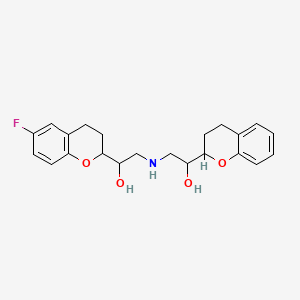

![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589135.png)
![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589136.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)
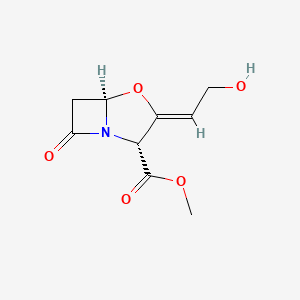
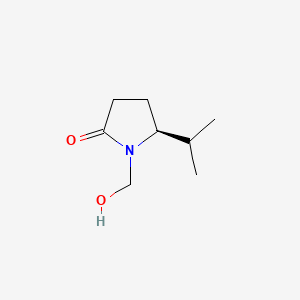
![9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol](/img/structure/B589145.png)
